5-Chloro-3-ethoxy-2-iodopyrazine

Description

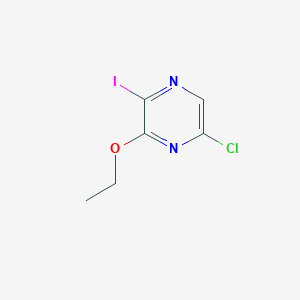

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClIN2O |

|---|---|

Molecular Weight |

284.48 g/mol |

IUPAC Name |

5-chloro-3-ethoxy-2-iodopyrazine |

InChI |

InChI=1S/C6H6ClIN2O/c1-2-11-6-5(8)9-3-4(7)10-6/h3H,2H2,1H3 |

InChI Key |

MNJINQZIYHDQNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CN=C1I)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Chloro 3 Ethoxy 2 Iodopyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine (B50134) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The presence of two halogen atoms provides sites for nucleophilic attack.

Regioselectivity Studies of Halogen Displacement (Iodo vs. Chloro)

There are no specific regioselectivity studies published for 5-Chloro-3-ethoxy-2-iodopyrazine. However, in similar polyhalogenated aromatic and heteroaromatic systems, the iodide is generally a better leaving group than chloride in SNAr reactions. This is attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond. Therefore, it is anticipated that nucleophilic attack would preferentially occur at the C-2 position, leading to the displacement of the iodo group. Experimental verification through controlled reactions with various nucleophiles would be necessary to confirm this selectivity.

Mechanistic Pathways of Nucleophilic Attack on the Pyrazine Ring

The mechanistic pathway for SNAr reactions on pyrazine rings typically involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. mdpi.com The attack of a nucleophile on the electron-deficient ring breaks the aromaticity, and the negative charge is delocalized over the ring and, in particular, onto the electronegative nitrogen atoms. mdpi.com In a subsequent step, the leaving group is eliminated, and the aromaticity of the pyrazine ring is restored. For this compound, two primary pathways are conceivable, corresponding to attack at the C-2 or C-5 position. The relative energies of the corresponding Meisenheimer intermediates would determine the regiochemical outcome.

Metal-Catalyzed Cross-Coupling Reactions

The iodo and chloro substituents on the pyrazine ring make it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with this compound

No specific examples of Suzuki-Miyaura coupling with this compound are documented in the literature. In principle, this reaction would involve the palladium-catalyzed coupling of the pyrazine with an organoboron reagent. researchgate.net A key aspect to investigate would be the chemoselectivity of the coupling. The C-I bond is significantly more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle. researchgate.net Consequently, it is highly probable that selective coupling at the C-2 position could be achieved under carefully controlled conditions, leaving the C-5 chloro substituent intact for potential subsequent transformations.

A hypothetical reaction is presented below:

Hypothetical Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|

This table is illustrative and not based on experimental data.

Sonogashira Coupling and Alkyne Functionalization

Similarly, there are no published reports on the Sonogashira coupling of this compound. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orgmdpi.comorganic-chemistry.org As with the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond would be expected to lead to selective alkynylation at the C-2 position. scirp.org This would provide a pathway to 2-alkynyl-5-chloro-3-ethoxypyrazines, which could be valuable intermediates in medicinal chemistry and materials science.

A hypothetical Sonogashira coupling reaction is outlined in the following table:

Hypothetical Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

This table is for illustrative purposes and is not derived from experimental results.

Negishi, Stille, and Heck Coupling Potentials

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation. For a dihalogenated substrate like this compound, the key consideration is regioselectivity. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle typically follows the order C-I > C-Br > C-OTf > C-Cl. Consequently, cross-coupling reactions are overwhelmingly expected to occur selectively at the C-2 position, leaving the C-5 chloro substituent intact.

Negishi Coupling: The Negishi reaction, which couples organozinc reagents with organic halides, is a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org Due to the high reactivity of organozinc reagents, this reaction is well-suited for coupling with electron-deficient heteroaryl chlorides, and even more so with the corresponding iodides. rsc.orgorganic-chemistry.org For this compound, a Negishi coupling would be anticipated to proceed selectively at the C-I bond to yield 2-substituted-5-chloro-3-ethoxypyrazines. A review of pyrazine chemistry shows an example where 2-chloro-6-iodopyrazine (B3024086) undergoes a selective Negishi coupling at the iodo-substituted position. rsc.org

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. wikipedia.orgorganic-chemistry.org It is widely used in the functionalization of pyrazine systems. rsc.org The reaction of stannylated pyrazines with electrophiles and the coupling of halogenated pyrazines with organostannanes are both well-documented. rsc.orguwindsor.ca Similar to the Negishi coupling, the higher reactivity of the C-I bond compared to the C-Cl bond would direct the Stille coupling exclusively to the C-2 position of the target molecule. libretexts.org

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org Aryl iodides are highly efficient substrates for this transformation. rsc.org The reaction of this compound with various alkenes, under standard Heck conditions, would be expected to form 2-alkenyl-5-chloro-3-ethoxypyrazines. The stereochemistry of the resulting alkene is typically trans. organic-chemistry.org

The following table presents examples of cross-coupling reactions on analogous substituted halopyrazines, illustrating the expected regioselectivity.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Negishi | 2-Chloro-6-iodopyrazine | Acetylenic zinc reagent | Pd(PPh₃)₄ | 2-Chloro-6-alkynylpyrazine | 71% | rsc.org |

| Stille | 2-Chloropyrazine (as stannane) | 4-Methoxybenzoyl chloride | Pd(PPh₃)₄ | 2-(4-Methoxybenzoyl)pyrazine | 70% | rsc.org |

| Heck | Aryl Iodides (general) | Styrene | Pd(OAc)₂ / PEG-400 | Stilbenes | Good to Excellent | rsc.org |

Catalyst Systems and Ligand Design for Enhanced Reactivity

The successful cross-coupling of electron-deficient heteroaryl halides like this compound is highly dependent on the choice of catalyst and ligand. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting the catalyst. Modern ligand design has produced systems that overcome this challenge.

Highly effective catalysts for these transformations typically consist of a palladium(0) or palladium(II) precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a suitable ligand. Key ligand classes include:

Electron-Rich, Bulky Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) are extremely effective. acs.orgnih.gov Their large steric bulk promotes the formation of the highly reactive, monoligated L-Pd(0) species, which is crucial for the oxidative addition step, especially with less reactive C-Cl bonds. nih.govnih.gov Their strong electron-donating ability increases the electron density on the palladium, facilitating the oxidative addition. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. sigmaaldrich.com This stability prevents catalyst decomposition, while their electronic properties promote facile oxidative addition and reductive elimination, leading to high catalytic turnover. NHC-palladium complexes have shown excellent performance in the coupling of heteroaryl chlorides. dntb.gov.ua

For the highly reactive C-I bond in this compound, a range of standard palladium catalysts would likely be effective. However, for any subsequent coupling at the C-Cl position, a more specialized, highly active catalyst system, such as those mentioned above, would be necessary. rsc.org In some cases involving very reactive substrates, ligand-free catalysis has been reported, often relying on the in situ formation of palladium nanoparticles, though this is less reliable for challenging substrates. rsc.org

Functional Group Interconversions

The presence of two different halogens allows for potential halogen exchange (HALEX) reactions, which can convert one aryl halide into another. wikipedia.orgfrontiersin.org These reactions are typically mediated by metal catalysts, often copper or palladium, in the presence of a halide source. researchgate.net

For this compound, several transformations could be envisioned:

Iodo-to-Bromo/Chloro Exchange: The C-I bond could potentially be converted to a C-Br or C-Cl bond using a copper(I) catalyst with a suitable bromide or chloride source.

Chloro-to-Iodo Exchange: The less reactive C-Cl bond could be converted to a more reactive C-I bond (Finkelstein-type reaction for aryl halides). This transformation is synthetically useful as it activates the position for subsequent cross-coupling reactions. This typically requires a palladium or copper catalyst and an iodide salt like NaI or KI. rsc.org

The feasibility of these exchanges depends on the relative bond strengths and the specific reaction conditions employed.

The ethoxy group at the C-3 position is a relatively robust functional group. Aryl ethers are generally stable to many reagents. However, cleavage of the ether bond is possible under specific, typically harsh, conditions. libretexts.org The most common method for cleaving aryl alkyl ethers is treatment with strong protic acids like HBr or HI at elevated temperatures, or with potent Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com

This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the ethyl group (Sₙ2 mechanism). The product of this reaction would be 5-chloro-2-iodo-3-hydroxypyrazine, a valuable intermediate for further derivatization at the hydroxyl position.

Electrophilic Aromatic Substitution (EAS) Investigations (if applicable)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds, but it is not considered a viable pathway for this compound. The pyrazine ring itself is highly electron-deficient, a property stemming from the strong inductive and mesomeric electron-withdrawing effects of the two nitrogen atoms. um.edu.myslideshare.net This deactivation makes pyrazine significantly less reactive towards electrophiles than benzene. researchgate.netyoutube.com

The deactivating effect of the pyrazine core is further intensified by the presence of two halogen substituents (chloro and iodo), which are also electron-withdrawing. While the ethoxy group is an activating group, its electron-donating effect is insufficient to overcome the powerful deactivation by the two nitrogen atoms and the two halogens. Any electrophilic attack would likely occur at a nitrogen atom (leading to a pyrazinium salt) rather than at a ring carbon. stackexchange.com Therefore, standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are not applicable to this substrate.

Radical Reactions and Their Utility in Derivatization

The C-I bond is the weakest covalent bond in the this compound molecule, making it the most likely site for radical reactions. The bond dissociation energy for a C-I bond is significantly lower than for C-Br, C-Cl, or C-H bonds.

Radical Deiodination: One potential transformation is radical-induced deiodination, where the iodine atom is replaced by a hydrogen atom. This can be initiated by radical initiators in the presence of a suitable hydrogen atom donor. acs.orglookchem.comacs.orgrsc.org

Formation of a Pyrazinyl Radical: Homolytic cleavage of the C-I bond, induced by heat or UV light, could generate a 5-chloro-3-ethoxy-pyrazin-2-yl radical. reddit.com While speculative without direct experimental evidence for this molecule, this reactive intermediate could, in principle, be trapped by radical acceptors or participate in radical cyclization reactions, providing a pathway to more complex derivatives.

Spectroscopic and Structural Elucidation Methodologies for 5 Chloro 3 Ethoxy 2 Iodopyrazine

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

At present, detailed Fourier Transform Infrared (FT-IR) spectroscopic data for 5-Chloro-3-ethoxy-2-iodopyrazine is not available in published literature. This analytical technique would be invaluable in identifying the characteristic vibrational frequencies of the molecule's functional groups. Hypothetically, an FT-IR spectrum of this compound would exhibit distinct peaks corresponding to the C-Cl stretching, C-I stretching, C-O-C stretching of the ethoxy group, C-N stretching within the pyrazine (B50134) ring, and various C-H bending and stretching vibrations. The precise wavenumbers of these absorptions would provide critical information for confirming the compound's structure.

Raman Spectroscopic Studies of Molecular Vibrations

Similarly, specific Raman spectroscopic data for this compound has not been documented in readily accessible scientific sources. Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would complement FT-IR analysis by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in FT-IR spectra. The analysis of the pyrazine ring vibrations, as well as the vibrations of the chloro, ethoxy, and iodo substituents, would offer a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule and elucidating its three-dimensional structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Experimental ¹H NMR data for this compound is not currently available in the public domain. A theoretical ¹H NMR spectrum would be expected to show a characteristic quartet and triplet for the ethoxy group's ethyl protons. Additionally, a singlet would be anticipated for the remaining proton on the pyrazine ring. The chemical shift of this aromatic proton would be influenced by the electron-withdrawing effects of the adjacent chloro and iodo substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

As with other spectroscopic data for this compound, published ¹³C NMR spectra for this compound are not available. A ¹³C NMR spectrum would be instrumental in confirming the carbon framework of the molecule. It would display distinct signals for each of the unique carbon atoms in the pyrazine ring and the ethoxy group. The chemical shifts of the carbon atoms directly bonded to the electronegative chlorine, nitrogen, and oxygen atoms, as well as the iodine atom, would be particularly informative.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would primarily be observed between the methylene (B1212753) and methyl protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the ethoxy group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique would be crucial for confirming the placement of the substituents on the pyrazine ring by showing correlations between the pyrazine proton and the surrounding carbon atoms, as well as correlations from the ethoxy protons to the carbon atom of the pyrazine ring to which the ethoxy group is attached.

The acquisition and analysis of these 2D NMR spectra would provide irrefutable evidence for the proposed structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns. For this compound, both high-resolution and standard mass spectrometry techniques provide critical data.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, and ¹²⁷I). The ability of HRMS to provide an exact mass measurement is a powerful confirmation of the compound's identity.

Table 1: Illustrative HRMS Data for a Halogenated Pyrazine Derivative

| Parameter | Value |

| Elemental Formula | C₆H₆ClN₂OI |

| Calculated Exact Mass | 299.9268 |

| Measured Exact Mass | 299.9271 |

| Mass Error (ppm) | 1.0 |

Note: The data in this table is illustrative for a hypothetical halogenated pyrazine and does not represent experimentally determined values for this compound.

Fragmentation analysis in mass spectrometry provides a molecular fingerprint, offering insights into the compound's structure by observing the masses of the fragments produced from the parent molecule. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques that can be used to generate and analyze these fragments.

Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. youtube.com This process typically leads to extensive fragmentation, providing a detailed and reproducible fragmentation pattern that is highly useful for structural elucidation. youtube.comyoutube.com The resulting mass spectrum is often compared to spectral libraries for compound identification. youtube.com For this compound, characteristic fragments would be expected from the loss of the ethoxy group, the chlorine atom, the iodine atom, and cleavage of the pyrazine ring itself. The presence of chlorine and iodine would also produce characteristic isotopic patterns in the mass spectrum. libretexts.orglibretexts.org

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly useful for polar and less volatile compounds. youtube.com It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govrsc.org To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This controlled fragmentation can provide specific structural information. For instance, the fragmentation of the [M+H]⁺ ion of this compound would allow for a systematic study of its dissociation pathways.

Table 2: Predicted Major Fragmentation Pathways for this compound in EI-MS

| Fragment | m/z (for ³⁵Cl, ¹²⁷I) | Proposed Structure/Loss |

| [M]⁺ | 300 | Molecular Ion |

| [M - C₂H₅]⁺ | 271 | Loss of ethyl radical |

| [M - OC₂H₅]⁺ | 255 | Loss of ethoxy radical |

| [M - Cl]⁺ | 265 | Loss of chlorine radical |

| [M - I]⁺ | 173 | Loss of iodine radical |

Note: This table represents predicted fragmentation pathways and not experimentally verified data.

Computational and Theoretical Investigations of 5 Chloro 3 Ethoxy 2 Iodopyrazine

Quantum Chemical Calculations

Ab Initio Methods for High-Accuracy Calculations

Similarly, there is no evidence of high-accuracy ab initio calculations for 5-Chloro-3-ethoxy-2-iodopyrazine. Ab initio methods are based on first principles of quantum mechanics without the use of experimental data, offering a high level of theoretical accuracy. These calculations are computationally intensive and are often used to benchmark other methods or to investigate molecules where high precision is critical. The absence of such studies indicates that the compound has not been a focus of high-level theoretical research.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps and Energies)

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap for this compound, are not available. Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is an indicator of chemical stability and reactivity. Without dedicated computational studies, these parameters remain undetermined for this compound.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It can identify key donor-acceptor interactions, which are fundamental to understanding intramolecular and intermolecular forces, charge transfer, and the nature of chemical bonds.

Electrostatic Potential Mapping and Charge Distribution

No electrostatic potential maps or detailed charge distribution analyses for this compound have been found. Electrostatic potential mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting how it will interact with other molecules. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are important for understanding non-covalent interactions and chemical reactivity.

Conformational Analysis of the Ethoxy MoietyA conformational analysis would be necessary to understand the rotational behavior of the ethoxy group attached to the pyrazine (B50134) ring. By calculating the potential energy surface as a function of the relevant dihedral angles, the most stable conformers and the energy barriers between them could be identified.

Until such dedicated computational research on this compound is conducted and published, a detailed and scientifically accurate article on these specific topics cannot be compiled.

Advanced Synthetic Applications of 5 Chloro 3 Ethoxy 2 Iodopyrazine As a Versatile Building Block

Role in the Synthesis of Complex Heterocyclic Frameworks

The unique substitution pattern of 5-Chloro-3-ethoxy-2-iodopyrazine, featuring two different halogen atoms at positions amenable to cross-coupling, makes it an attractive starting material for the synthesis of complex, multi-ring heterocyclic systems. The differential reactivity of the C-I versus the C-Cl bond is the key to its utility, allowing for a stepwise and controlled elaboration of the pyrazine (B50134) core.

Multi-Step Synthesis of Polycyclic Pyrazine Derivatives

While specific, multi-step syntheses of polycyclic pyrazine derivatives originating directly from this compound are not yet widely reported in peer-reviewed literature, the principles of its application can be inferred from the well-established chemistry of dihalopyrazines. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, is a fundamental concept that would govern its synthetic utility.

A hypothetical, yet chemically sound, synthetic sequence towards a polycyclic pyrazine derivative would likely commence with a selective reaction at the more reactive 2-iodo position. For instance, a Sonogashira coupling with a terminal alkyne could be performed under mild conditions, leaving the chloro substituent intact for a subsequent transformation. This would yield a 2-alkynyl-5-chloro-3-ethoxypyrazine intermediate. This intermediate could then undergo a variety of cyclization reactions. For example, an intramolecular cyclization, potentially triggered by the removal of a protecting group on the alkyne substituent, could lead to the formation of a fused ring system.

Alternatively, the chloro group could then be subjected to a second, distinct cross-coupling reaction. For instance, a Suzuki coupling with a boronic acid could introduce an aryl or heteroaryl group at the 5-position. If this newly introduced group contains a suitably positioned functional group, a final intramolecular cyclization step could forge the polycyclic framework. The ethoxy group at the 3-position, while generally less reactive, could also play a role in modulating the electronic properties of the pyrazine ring or could be a site for later-stage functionalization, for instance, through ether cleavage and subsequent modification.

The successful execution of such multi-step syntheses would heavily rely on the careful selection of catalysts and reaction conditions to ensure high selectivity at each step. The table below outlines the potential selective cross-coupling reactions that could be employed.

| Reaction Type | Reactive Site | Potential Reagent | Product Type |

| Sonogashira Coupling | C-I | Terminal Alkyne | 2-Alkynyl-5-chloro-3-ethoxypyrazine |

| Suzuki Coupling | C-I | Aryl/Heteroaryl Boronic Acid | 2-Aryl-5-chloro-3-ethoxypyrazine |

| Stille Coupling | C-I | Organostannane | 2-Aryl/Vinyl-5-chloro-3-ethoxypyrazine |

| Buchwald-Hartwig Amination | C-I | Amine | 2-Amino-5-chloro-3-ethoxypyrazine |

| Suzuki Coupling | C-Cl (harsher conditions) | Aryl/Heteroaryl Boronic Acid | 2,5-Diaryl-3-ethoxypyrazine |

Incorporation into Diverse Organic Molecular Architectures

The ability to sequentially introduce different substituents onto the pyrazine ring of this compound opens up avenues for its incorporation into a wide array of complex organic molecules. Beyond the synthesis of fused polycyclic systems, this building block can be used to link different molecular fragments, creating extended, non-planar, or sterically demanding architectures.

For example, a double Suzuki or Sonogashira coupling, performed in a stepwise manner, could be used to connect two different and complex molecular entities through the pyrazine core. This strategy is valuable in the construction of molecules for materials science or medicinal chemistry, where the pyrazine unit can act as a rigid linker or a central scaffold. The ethoxy group can also be envisioned as a handle for further functionalization, potentially being converted to a hydroxyl group, which could then be used as a point of attachment for other molecular components through esterification or etherification.

The synthesis of bis(indole) alkaloids, for instance, often relies on the coupling of indole (B1671886) moieties to a central heterocyclic core. While not specifically demonstrated with this compound, the synthetic strategies employed in the synthesis of natural products like dragmacidin D, which feature a central pyrazine unit, highlight the potential of such dihalogenated pyrazines. A stepwise approach using this building block could allow for the controlled synthesis of unsymmetrical bis(heteroaryl)pyrazines, a class of compounds that are otherwise challenging to prepare.

Precursor for Novel Organic Materials (excluding specific biological function)

The electronic properties of the pyrazine ring, being electron-deficient in nature, make it an attractive component for the design of novel organic materials with interesting photophysical or electronic properties. The strategic placement of donor and acceptor groups on the pyrazine core can lead to materials with tailored energy levels and charge-transport characteristics. This compound, with its multiple points for functionalization, is a promising, though as of now underexplored, precursor in this field.

Applications in Conjugated Polymer Synthesis

In the realm of conjugated polymers, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), the pyrazine unit can be incorporated as an electron-accepting moiety. The synthesis of such polymers often involves the polymerization of suitably functionalized monomers using cross-coupling reactions.

This compound could theoretically be used to synthesize conjugated polymers through a Yamamoto or Suzuki polymerization. For instance, after converting the iodo and chloro groups to other functionalities, such as boronic esters or stannanes, the resulting monomer could undergo polymerization. A more direct approach would involve a step-growth polymerization where the dihalogenated pyrazine is reacted with a co-monomer containing two nucleophilic sites or two organometallic functionalities.

The ethoxy group would serve to enhance the solubility of the resulting polymer, a crucial factor for solution-based processing of organic electronic devices. The ability to introduce different aromatic or heteroaromatic groups at the 2- and 5-positions would allow for fine-tuning of the polymer's electronic band gap, and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Building Blocks for Self-Assembled Systems

The programmed synthesis of complex molecules from this compound can also be directed towards the creation of building blocks for supramolecular chemistry and self-assembled systems. By attaching recognition motifs or groups capable of directional non-covalent interactions (e.g., hydrogen bonding, π-π stacking, metal coordination) to the pyrazine core, molecules can be designed to self-assemble into well-defined, higher-order structures.

For example, the sequential functionalization of the pyrazine could be used to install two different recognition units at the 2- and 5-positions. This could lead to the formation of "Janus" type molecules that can direct the formation of specific supramolecular architectures. The pyrazine core itself can participate in π-stacking interactions, and the nitrogen atoms can act as hydrogen bond acceptors or metal coordination sites. While no specific examples utilizing this compound in this context have been reported, the fundamental principles of supramolecular chemistry suggest its potential in this area.

Utilization in Catalyst Ligand Development (if applicable to non-biological catalysis)

The nitrogen atoms of the pyrazine ring, with their lone pairs of electrons, have the potential to coordinate to metal centers, making pyrazine derivatives attractive candidates for the development of ligands for catalysis. The electronic properties of the pyrazine ring, and thus the coordinating ability of the nitrogen atoms, can be modulated by the substituents on the ring.

While research in this specific area using this compound is not apparent, one can hypothesize its utility. After replacing the halogen atoms with phosphorus-, nitrogen-, or sulfur-containing groups, which are common coordinating moieties in catalyst ligands, novel bidentate or pincer-type ligands could be synthesized. The pyrazine core would provide a rigid backbone, influencing the bite angle and the steric environment around the coordinated metal center. The ethoxy group could also play a secondary role in influencing the ligand's properties or could be a site for attaching the ligand to a solid support. The development of such ligands could find applications in various areas of homogeneous catalysis, including cross-coupling reactions, hydrogenations, and oxidations.

Analytical Methodologies for Quality Control and Reaction Monitoring

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of 5-Chloro-3-ethoxy-2-iodopyrazine, as well as for the detection of any process-related impurities and by-products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point, given the compound's anticipated polarity.

Method Development Considerations:

Column: A C18 column is a versatile and common choice for the separation of a wide range of organic molecules. tut.ac.jp For halogenated pyrazines, a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would likely provide adequate resolution. tut.ac.jp

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is recommended to ensure the efficient elution of the target compound and any impurities with varying polarities. tut.ac.jp The addition of a small percentage of an acid, such as 0.1% formic acid, can improve peak shape and resolution.

Detection: A Photo Diode Array (PDA) or a UV detector set at a wavelength where the pyrazine (B50134) ring exhibits strong absorbance (e.g., around 270 nm) would be suitable for detection. tut.ac.jp

Internal Standard: For accurate quantification, the use of a structurally similar and stable internal standard that does not co-elute with the analyte or impurities is advisable.

A proposed starting point for an HPLC method is detailed in the table below. Optimization of the gradient profile, flow rate, and column temperature would be necessary to achieve the desired separation.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

During the synthesis of this compound, volatile by-products may form. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of such volatile impurities due to its high separation efficiency and definitive mass spectral data. nih.gov

Method Development Considerations:

Column: A capillary column with a non-polar or medium-polarity stationary phase is generally suitable for the analysis of pyrazine derivatives. nih.gov Columns such as a DB-1 or ZB-5MS are good starting points. nih.gov

Injection: A split/splitless injector is typically used. The choice of split ratio will depend on the expected concentration of the by-products.

Temperature Program: A temperature gradient is essential to separate compounds with a range of boiling points. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).

Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra, which can be compared against spectral libraries for identification.

The following table outlines a potential GC-MS method for the analysis of volatile by-products.

Table 2: Proposed GC-MS Method Parameters for Volatile By-product Analysis

| Parameter | Proposed Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Injector Temperature | 250 °C |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Spectroscopic Techniques for In-Process Reaction Monitoring

In-process reaction monitoring using spectroscopic techniques can provide real-time information on the consumption of reactants and the formation of products and intermediates, enabling better control over the reaction parameters.

For the synthesis of this compound, Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools.

FT-IR Spectroscopy: By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the progress of the reaction can be monitored by observing changes in the characteristic vibrational frequencies of functional groups. For instance, the disappearance of a band corresponding to a starting material's functional group and the appearance of a new band for a product's functional group can be tracked over time. The IR spectra of pyrazine and its derivatives have been studied, providing a basis for identifying key vibrational modes. core.ac.uk

NMR Spectroscopy: Process NMR can provide detailed structural information about the species in the reaction mixture. By taking aliquots from the reaction at different time points and analyzing them by ¹H NMR, the relative concentrations of reactants, intermediates, and the final product can be determined. The chemical shifts of the protons on the pyrazine ring will be influenced by the substituents, allowing for the differentiation of various species. researchgate.netchemicalbook.com

The use of these in-process analytical techniques allows for the precise determination of reaction endpoints, the identification of any deviation from the expected reaction pathway, and the potential to build kinetic models of the process.

Future Research Directions and Challenges in 5 Chloro 3 Ethoxy 2 Iodopyrazine Chemistry

Development of More Sustainable and Green Synthetic Protocols

The contemporary synthesis of complex organic molecules increasingly emphasizes the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov Traditional methods for synthesizing functionalized pyrazines often involve multiple steps, harsh reaction conditions, and the use of toxic reagents and solvents. researchgate.net Future research on 5-Chloro-3-ethoxy-2-iodopyrazine must prioritize the development of more sustainable and efficient synthetic routes.

A significant challenge lies in establishing atom-economical protocols that generate the target molecule with minimal byproducts. One promising avenue is the exploration of one-pot synthesis methodologies. tandfonline.comtandfonline.com For instance, a greener approach could involve the direct condensation of a suitably substituted 1,2-dicarbonyl compound with a 1,2-diamine in an environmentally benign solvent like aqueous methanol (B129727), catalyzed by a simple base such as potassium tert-butoxide. tandfonline.comresearchgate.net Another sustainable strategy involves the use of earth-abundant metal catalysts. Manganese-pincer complexes, for example, have been successfully employed in the dehydrogenative coupling of 2-aminoalcohols to form pyrazines, producing only hydrogen gas and water as byproducts. acs.org Adapting such catalytic systems for the synthesis of highly substituted pyrazines like this compound is a key future goal.

| Green Synthesis Strategy | Potential Advantages | Key Challenges |

| One-Pot Condensation | Reduced workup steps, less solvent waste, improved efficiency. tandfonline.comtandfonline.com | Achieving high regioselectivity with unsymmetrical precursors. |

| Catalytic Dehydrogenation | Use of earth-abundant catalysts (e.g., Mn), formation of benign byproducts (H₂, H₂O). acs.org | Catalyst stability and tolerance to diverse functional groups. |

| Biocatalytic Approaches | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.netmecp2024.com | Identifying or engineering enzymes for non-natural substrates. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.gov | Scale-up limitations and ensuring uniform heating. |

These greener protocols would not only make the synthesis more environmentally friendly but also more cost-effective, a crucial factor for potential industrial applications. researchgate.net

Exploration of Novel Reactivity Patterns and Cascade Reactions

The unique arrangement of functional groups on the this compound ring—an electron-donating ethoxy group and two different halogens—opens the door to a wide range of chemical transformations. The significant difference in reactivity between the iodo and chloro substituents is particularly advantageous for selective functionalization. The carbon-iodine bond is weaker and more susceptible to transition-metal-catalyzed cross-coupling reactions than the carbon-chlorine bond.

This reactivity difference can be exploited in a stepwise manner. For example, a Sonogashira, Suzuki, or Heck coupling could be performed selectively at the C2-iodo position, leaving the C5-chloro atom intact for a subsequent, different coupling reaction. rsc.org This selective functionalization is a cornerstone for building molecular complexity.

Furthermore, the pyrazine (B50134) core can participate in cascade reactions, where a series of transformations occur in a single operation to rapidly construct complex molecular architectures. numberanalytics.comrsc.org For instance, a reaction sequence could be initiated at one of the halogen sites, followed by an intramolecular cyclization involving the ethoxy group or a substituent introduced via the initial coupling. Research could explore cascade reactions of this compound with dinucleophiles to construct fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines or indolizines. rsc.orgnih.govacs.org

| Reaction Type | Potential Transformation on this compound | Expected Outcome |

| Selective Suzuki Coupling | Reaction with an arylboronic acid at the C2-iodo position. | Introduction of an aryl group at C2, preserving the C5-chloro for further modification. |

| Heck Reaction | Palladium-catalyzed reaction with an alkene at the C2-iodo position. | Formation of a C2-alkenyl derivative. |

| Buchwald-Hartwig Amination | Selective amination at the C2-iodo position. | Synthesis of 2-amino-5-chloro-3-ethoxypyrazine derivatives. |

| Cascade Annulation | Reaction with a suitable C,N-dinucleophile. | Formation of fused polycyclic heteroaromatic systems. nih.govacs.org |

Investigating these novel reactivity patterns is crucial for unlocking the full synthetic potential of this versatile building block.

Design of Next-Generation Derivatives with Tuned Chemical Properties

The functional groups of this compound serve as handles for creating a diverse library of new derivatives with tailored properties. mdpi.comresearchgate.net By systematically modifying each part of the molecule, researchers can fine-tune its electronic, optical, and biological characteristics. Pyrazine derivatives are of significant interest in medicinal chemistry for their anticancer, anti-inflammatory, and antimicrobial activities, as well as in materials science for their applications in optoelectronics. rsc.orgnih.gov

For medicinal chemistry applications, the chloro and iodo groups can be replaced with various pharmacophores through cross-coupling reactions. mdpi.comnih.gov The ethoxy group could be demethylated and subsequently re-alkylated or functionalized to improve solubility or target engagement.

In the realm of materials science, the pyrazine core acts as an electron-accepting unit. By attaching electron-donating groups at the C2 and C5 positions, researchers can create "push-pull" systems with interesting photophysical properties, such as strong absorption and emission, making them candidates for organic light-emitting diodes (OLEDs) or solar cells. rsc.org The specific substitution pattern allows for the creation of X-shaped chromophores, whose nonlinear optical properties can be tuned by the relative positions of donor and acceptor groups. rsc.org

| Parent Compound | Target Derivative Class | Potential Application | Rationale |

| This compound | 2-Aryl-5-amino-3-ethoxypyrazines | Medicinal Chemistry | Aryl and amino groups are common in bioactive molecules. nih.gov |

| This compound | 2,5-Di(thienyl)-3-ethoxypyrazine | Organic Electronics | Creates a conjugated system with potential for charge transport. rsc.org |

| This compound | Fused Pyrrolo[1,2-a]pyrazines | Drug Discovery | Fused heterocyclic systems often exhibit potent biological activity. rsc.org |

| This compound | Pyrazine-based Ligands | Coordination Chemistry | The nitrogen atoms can coordinate with metal ions to form novel complexes. mdpi.com |

The challenge in this area is to establish clear structure-property relationships to guide the rational design of these next-generation derivatives.

Advanced Computational-Experimental Integration for Predictive Chemistry

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. numberanalytics.com Theoretical methods, particularly Density Functional Theory (DFT), can provide profound insights into the structure, stability, and reactivity of molecules like this compound and its derivatives. numberanalytics.comresearchgate.net

Computational modeling can be used to:

Predict Reactivity: Calculate the activation barriers for different reactions at the chloro and iodo positions to predict the selectivity of cross-coupling reactions. numberanalytics.com

Elucidate Reaction Mechanisms: Map out the energy profiles of complex cascade reactions to understand how fused-ring systems are formed. numberanalytics.com

Design New Compounds: Predict the electronic and optical properties (e.g., HOMO-LUMO gap, absorption spectra) of hypothetical derivatives before undertaking their synthesis. rsc.org

Guide Drug Design: Perform molecular docking simulations to predict how newly designed pyrazine derivatives might bind to biological targets like enzymes or receptors. nih.govnih.govnih.gov

A key challenge is ensuring the accuracy of the computational models. This requires careful benchmarking of theoretical methods against experimental data. A synergistic loop, where computational predictions guide experimental efforts and experimental results refine the computational models, will be essential for advancing the chemistry of this and other complex heterocyclic systems. researchgate.net This integrated approach allows for a more rational and efficient exploration of chemical space, reducing the trial-and-error inherent in traditional synthetic chemistry. numberanalytics.comnumberanalytics.com

Q & A

Q. Q1. What are the key considerations for designing a synthetic route for 5-chloro-3-ethoxy-2-iodopyrazine?

A robust synthesis requires strategic halogenation and substitution steps. A stepwise approach is recommended:

Core pyrazine formation : Use cyclization of diaminomaleonitrile derivatives under acidic conditions to form the pyrazine ring.

Halogenation : Introduce iodine via electrophilic substitution at the 2-position using N-iodosuccinimide (NIS) in acetic acid .

Ethoxy group installation : Substitute a leaving group (e.g., chloride) at the 3-position using sodium ethoxide under reflux .

Chlorination : Final chlorination at the 5-position can be achieved with POCl₃ or SOCl₂. Validate intermediates via HPLC and NMR at each step to ensure regioselectivity .

Q. Q2. How can spectroscopic data (¹H/¹³C NMR, MS) resolve ambiguities in structural confirmation?

Q. Q3. What solvent systems are optimal for purification of halogenated pyrazine derivatives?

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (7:3 to 1:1) for polar intermediates. For iodinated products, add 1–2% triethylamine to minimize decomposition.

- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity crystals. Monitor melting points (expected range: 120–130°C) to confirm homogeneity .

Advanced Research Questions

Q. Q4. How can conflicting reactivity patterns in halogenated pyrazines be mitigated during cross-coupling reactions?

Iodine at C2 may compete with chlorine at C5 in Suzuki-Miyaura couplings. To prioritize C2 reactivity:

Protect C5-Cl : Temporarily replace Cl with a less reactive group (e.g., OTf) using AgOTf .

Catalyst optimization : Use Pd(PPh₃)₄ with AsPh₃ as a supporting ligand to suppress undesired C5 activation.

Kinetic monitoring : Track reaction progress via in situ IR to detect intermediate Pd complexes .

Q. Q5. What methodologies are effective for analyzing electronic effects of substituents on pyrazine’s aromaticity?

- Computational studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions. Iodine’s inductive effect reduces ring electron density, while ethoxy groups donate electrons via resonance .

- Experimental validation : Compare Hammett σ values using substituent-dependent reaction rates (e.g., nitration). Electrochemical methods (cyclic voltammetry) can quantify HOMO-LUMO gaps .

Q. Q6. How should researchers address discrepancies in reported biological activity data for pyrazine analogs?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and negative controls (e.g., DMSO-only).

- SAR analysis : Systematically vary substituents (e.g., replace Cl with F or Br) to isolate electronic vs. steric effects. For example, 5-Cl analogs show 3-fold higher antimicrobial activity than 5-Br derivatives in Staphylococcus aureus models .

- Data reconciliation : Apply multivariate statistics (PCA or PLS) to identify outliers in dose-response curves .

Q. Q7. What strategies optimize regioselectivity in electrophilic substitution reactions on substituted pyrazines?

- Directing group engineering : Introduce temporary substituents (e.g., NHBoc) at C3 to block undesired positions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance iodine’s directing ability by stabilizing transition states.

- Temperature control : Low temperatures (−20°C) favor kinetic control, while higher temperatures (80°C) promote thermodynamic products. Validate via NOESY to confirm substitution patterns .

Q. Q8. How can degradation pathways of this compound be characterized under storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor via LC-MS for:

- Deiodination : Detect [M-I]⁺ fragments.

- Hydrolysis : Ethoxy groups may cleave to form hydroxyl derivatives (retention time shifts in HPLC).

- Light sensitivity : UV irradiation (254 nm) induces radical-mediated decomposition. Use amber vials and antioxidants (BHT) for long-term storage .

Data Contradiction & Validation

Q. Q9. How to resolve inconsistencies in reported melting points for this compound?

- Purity assessment : Perform elemental analysis (C, H, N) and compare with theoretical values (e.g., C₆H₅ClINO₂: C 23.2%, H 1.6%).

- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.

- Literature cross-check : Prioritize data from peer-reviewed journals (e.g., J. Org. Chem.) over vendor catalogs .

Q. Q10. What experimental controls are critical when assessing catalytic activity of pyrazine-based ligands?

- Blank reactions : Exclude ligand to confirm metal-free background activity.

- Isosteric analogs : Compare with ligands lacking iodine or ethoxy groups to isolate electronic contributions.

- Spectroscopic tracers : Use EPR to detect radical intermediates in Pd-catalyzed reactions. Reference crystallographic data (CCDC) to correlate ligand geometry with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.